molecular formula C10H10ClNO2 B11890597 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11890597
M. Wt: 211.64 g/mol
InChI Key: ZYWWACBXDDLPAK-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 1823883-29-9) is a high-value chemical intermediate with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . It belongs to the 1,2,3,4-tetrahydroquinoline class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in a wide array of bioactive molecules and approved drugs . This specific chloro- and carboxylic acid-functionalized derivative serves as a critical building block in organic synthesis and pharmaceutical development. The tetrahydroquinoline core structure is a key motif in numerous compounds of therapeutic interest, including antibiotic agents like helquinoline and virantmycin, as well as drug candidates evaluated for the treatment of conditions such as HIV, Alzheimer's disease, and malaria . The presence of both a chloro substituent and a carboxylic acid group on the fused ring system makes this compound a versatile precursor for further synthetic modification, enabling its incorporation into more complex target molecules through various coupling and cyclization strategies. Supplied with a purity of not less than (NLT) 98% , this compound is manufactured under ISO quality standards to ensure consistency and reliability for research applications. It is intended for use as a key intermediate in the discovery and development of new pharmaceutical agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

ZYWWACBXDDLPAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)Cl)C(=O)O)NC1

Origin of Product

United States

Preparation Methods

Oxidation of 7-Chloro-8-Methyltetrahydroquinoline

The direct oxidation of a methyl group at the 8-position of 7-chloro-1,2,3,4-tetrahydroquinoline represents the most efficient route to the target carboxylic acid. This method, adapted from CN112500341B and CN111377863A, employs oxygen gas as the terminal oxidant under catalytic conditions.

Catalytic Oxidation Mechanism

The reaction utilizes N-hydroxyphthalimide (0.04–0.06 equivalents) and azobisisobutyronitrile (0.02–0.03 equivalents) in acetonitrile at 80–90°C under 4 MPa oxygen pressure. The methyl group undergoes progressive oxidation via a radical mechanism:

  • Initiation: Azobisisobutyronitrile generates radicals under heat.
  • Propagation: N-hydroxyphthalimide abstracts hydrogen from the methyl group, forming a benzylic radical.
  • Oxygen insertion: Molecular oxygen reacts with the radical intermediate, ultimately yielding the carboxylic acid through successive oxidation states.

Reaction Conditions:

Parameter Value
Temperature 80–90°C
Pressure 4 MPa O₂
Catalyst Loading 4–6 mol% NHPI
Time 6–9 hours
Yield 88.6–93.6%
Purity 98.1–98.8%

This method avoids stoichiometric oxidants like potassium permanganate, reducing hazardous waste. Mother liquor recycling enables 19 consecutive batches without yield degradation.

Substrate Synthesis: 7-Chloro-8-Methyltetrahydroquinoline

The methyl precursor is synthesized via two approaches:

Friedel-Crafts Alkylation

Cyclization of 4-chloro-N-(3-methylallyl)aniline with AlCl₃ catalyzes tetrahydroquinoline ring formation. The methyl group is introduced via allylic substitution, though regioselectivity challenges necessitate careful temperature control (0–5°C).

Reductive Amination

Condensation of 4-chloro-3-methylbenzaldehyde with ethyl 3-aminopropanoate under hydrogenation conditions (Pd/C, 50 psi H₂) yields the tetrahydroquinoline core. This method offers superior stereocontrol but requires high-pressure equipment.

Palladium-Catalyzed Carboxylation

An alternative route employs bromine or iodine at the 8-position, followed by carbonylation. Adapted from CN112500341B, this method uses cesium carbonate and Xantphos-ligated palladium to insert CO₂ into the C–X bond.

Reaction Protocol

  • Halogenation: 7-Chlorotetrahydroquinoline is brominated at position 8 using N-bromosuccinimide (NBS) in CCl₄ (70°C, 12 h).
  • Carbonylation: The bromide reacts with CO₂ (1 atm) in dimethylformamide (DMF) at 100°C with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv).

Comparative Performance:

Halogen Yield (%) Purity (%)
Br 78.2 95.4
I 82.1 96.7

Iodine substrates show higher reactivity due to weaker C–I bond strength, but bromine is preferred for cost and handling safety.

Diazotization-Hydrolysis of Aminated Intermediates

A multi-step sequence from CN112500341B converts amino groups to hydroxyls, which are subsequently oxidized.

Reaction Sequence

  • Amination: 7-Bromo-8-carboxytetrahydroquinoline reacts with Boc-protected amine under Pd catalysis.
  • Diazotization: The amine is treated with NaNO₂ in H₂SO₄ at 0°C, forming a diazonium salt.
  • Hydrolysis: Heating the diazonium salt in aqueous H₂SO₄ yields the carboxylic acid via Sandmeyer-type hydrolysis.

Critical Parameters:

  • Diazotization must occur below 5°C to prevent decomposition.
  • Hydrolysis at reflux (100°C) ensures complete conversion but risks decarboxylation if prolonged beyond 60 minutes.

Decarboxylative Cyclization

Ring construction from acyclic precursors embeds the carboxylic acid group during tetrahydroquinoline formation.

Combes Quinoline Synthesis

Condensation of 4-chloro-3-aminobenzoic acid with acetylacetone in polyphosphoric acid (PPA) at 120°C forms the quinoline core. Subsequent hydrogenation (Raney Ni, 80°C) saturates the ring.

Limitations:

  • Poor regiocontrol leads to 5%–15% of 6-carboxy isomers.
  • High temperatures decompose acid-sensitive substrates.

Comparative Analysis of Methods

Efficiency Metrics:

Method Steps Overall Yield (%) Purity (%) Scalability
Methyl Oxidation 3 85.1 98.5 Industrial
Palladium Carbonylation 4 72.3 95.8 Pilot
Diazotization-Hydrolysis 5 64.7 93.2 Lab
Decarboxylative Cyclization 2 58.9 89.7 Lab

Methyl oxidation outperforms other methods in yield and scalability, though it requires specialized high-pressure reactors. Diazotization-hydrolysis offers atom economy but suffers from intermediate instability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

Comparison with Related Compounds

CompoundUnique Features
7-Chloro-1,2,3,4-tetrahydroquinolineContains a chlorine atom enhancing reactivity
1,2,3,4-TetrahydroquinolineLacks chlorine; less reactive in electrophilic substitutions
7-ChloroquinolineMore rigid structure; less versatile in transformations

Biological Research

Study of Biological Pathways

Due to its structural similarity to naturally occurring alkaloids, this compound is utilized in biological studies to explore various pathways and interactions. It aids in understanding how similar structures can affect biological systems.

Anticancer Activity

Recent studies have investigated derivatives of 7-chloro compounds for their cytotoxic effects against various cancer cell lines. For instance, a series of synthetic derivatives demonstrated significant cytotoxicity against multiple human cancer and non-tumor cell lines . This highlights the potential of 7-chloro derivatives as leads for anticancer drug development.

Medicinal Applications

Therapeutic Properties

The compound is under investigation for its potential therapeutic properties:

  • Antimicrobial Activity: Research indicates that derivatives exhibit antimicrobial effects comparable to established antibiotics like ciprofloxacin .
  • Antiviral Properties: Some studies suggest potential antiviral activities that warrant further exploration.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity of 7-chloro derivatives showed promising results against several pathogens. The effectiveness was measured using standard methods and compared to ciprofloxacin as a control .

Industrial Applications

Intermediate in Chemical Production

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is also used as an intermediate in the production of dyes and agrochemicals. Its role in synthesizing herbicides like quinclorac underscores its industrial significance .

Synthesis Methodology

The synthesis of herbicides involving this compound has been optimized to reduce waste and improve yield. A novel method employing environmentally friendly reagents has been developed to synthesize related compounds efficiently .

Future Directions and Research Opportunities

The ongoing research into 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid suggests numerous future applications:

  • Development of New Anticancer Drugs: Continued exploration of its derivatives may yield effective treatments.
  • Environmental Applications: Investigating its use in sustainable agricultural practices could lead to new herbicides with lower environmental impact.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

  • Structure : Chlorine at position 6 instead of 7.
  • Molecular Weight : 211.64 g/mol (identical to the 7-chloro isomer due to same formula).
  • Commercial Availability : Priced at €1,131.00/1g (Apollo Scientific), indicating high cost for research use .
  • Applications : Used in synthetic routes for complex heterocycles, similar to the 7-chloro analog .

6,7-Dichloro-1,2,3,4-tetrahydroquinoline

  • Structure : Dichlorinated at positions 6 and 7.
  • CAS : 1783400-57-6.
  • Reactivity: Enhanced electron-withdrawing effects may increase acidity of the carboxylic acid group compared to mono-chloro derivatives .

Halogen-Substituted Analogs

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

  • Structure : Bromine replaces chlorine at position 7.
  • Molecular Weight: 256.10 g/mol (C₁₀H₁₀BrNO₂).
  • Properties : Larger atomic radius of bromine may influence steric effects and binding affinity in biological targets .

3,7-Dichloroquinoline-8-carboxylic Acid (Quinclorac)

  • Structure: Fully aromatic quinoline core with chlorine at positions 3 and 7.
  • Molecular Weight: 242.06 g/mol (C₁₀H₅Cl₂NO₂).
  • Applications : A commercial herbicide with crystallographic evidence of π-π stacking and hydrogen bonding, contributing to its stability and bioactivity .
  • Key Difference: Aromatic quinoline vs. partially saturated tetrahydroquinoline, impacting solubility and conformational flexibility .

Heterocyclic Variants

7-Chloro-1,2,3,5-tetrahydro-5-oxoindolizine-8-carboxylic Acid

  • Structure : Indolizine ring with a ketone group at position 3.
  • Molecular Weight: 213.62 g/mol (C₉H₈ClNO₃).
  • Reactivity: The ketone moiety introduces additional hydrogen-bonding sites, altering pharmacokinetic properties compared to tetrahydroquinoline derivatives .

Methyl-Substituted Derivatives

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

  • Structure : Methyl group at position 1.
  • Commercial Availability : Priced at $395.00/250mg (Key Group).

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid C₁₀H₁₀ClNO₂ 211.64 Cl (7), COOH (8) Agrochemical intermediates
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid C₁₀H₁₀ClNO₂ 211.64 Cl (6), COOH (8) Synthetic building block
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) C₁₀H₅Cl₂NO₂ 242.06 Cl (3,7), COOH (8) Herbicide
7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid C₁₀H₁₀BrNO₂ 256.10 Br (7), COOH (8) Pharmaceutical research

Key Research Findings

  • Synthetic Utility : The carboxylic acid group at position 8 enables facile derivatization, such as amide bond formation, critical for drug discovery .
  • Agrochemical Relevance: Quinclorac’s π-π stacking interactions (interplanar distance: 3.31 Å) underscore the importance of aromaticity in herbicidal activity, a feature absent in tetrahydroquinoline analogs .
  • Cost Factors : High prices for halogenated derivatives (e.g., €1,131.00/1g for 6-chloro isomer) reflect their specialized applications in research .

Biological Activity

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS Number: 1823883-29-9) is a nitrogen-containing heterocyclic compound recognized for its unique bicyclic structure and potential biological activities. This compound features a chloro-substituted tetrahydroquinoline core with a carboxylic acid functional group at the 8-position. Its molecular formula is C9H9ClNC_9H_9ClN with a molecular weight of approximately 211.65 g/mol .

Antimicrobial Properties

Research has indicated that 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits significant antimicrobial activity. In studies evaluating various derivatives of related compounds, it was found that certain tetrahydroquinoline derivatives demonstrated potent antibacterial effects against Gram-positive bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) of 0.39 µg/mL against Staphylococcus aureus and 0.78 µg/mL against Bacillus subtilis .

Anticancer Activity

While the compound shows promise in antimicrobial applications, its anticancer properties appear limited. In tests involving solid breast cancer cell lines (e.g., MCF-7), no significant anticancer activity was observed . However, other studies on similar compounds suggest that structural modifications can enhance their anticancer potential. For example, derivatives of the tetrahydroquinoline core have been linked to improved efficacy against various cancer cell lines .

Anti-inflammatory and Analgesic Effects

Research into chiral tetrahydroquinoline derivatives has highlighted their potential as anti-hyperalgesic agents in models of sustained inflammation and chronic neuropathic pain . The anti-inflammatory properties of related compounds suggest that 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid may also contribute to pain relief mechanisms.

Summary of Biological Activities

Activity Effect Reference
AntimicrobialMIC = 0.39 µg/mL (S. aureus)
MIC = 0.78 µg/mL (B. subtilis)
AnticancerNo significant activity against MCF-7 cells
Anti-inflammatoryPotential analgesic effects

Synthesis Methods

Several synthetic routes have been developed for producing 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. These methods vary in yield and purity depending on the reagents and conditions used. Notably, the synthesis often involves multi-step processes that include cyclization and functional group modifications to achieve the desired compound structure .

Case Studies and Research Findings

  • Antimicrobial Testing : A study focusing on the antimicrobial properties of various tetrahydroquinoline derivatives demonstrated that modifications at specific positions significantly influenced their biological activity. The results indicated that the presence of chloro and carboxylic acid functionalities plays a crucial role in enhancing antimicrobial efficacy .
  • Anti-inflammatory Research : Investigations into chiral tetrahydroquinoline derivatives revealed their potential as anti-hyperalgesic agents in animal models. These findings suggest that similar structural motifs in 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid could lead to beneficial effects in pain management scenarios .
  • Comparative Analysis : A comparative analysis with structurally similar compounds showed that variations in substitution patterns on the tetrahydroquinoline ring significantly affect their pharmacological profiles and potential applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, and how do they compare in efficiency?

  • Methodology : Synthesis typically involves multi-step reactions starting from aniline derivatives. A common approach includes cyclization of substituted anilines followed by chlorination and carboxylation. For example, methyl esters (e.g., Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate) are synthesized via cyclization under acidic conditions, with subsequent hydrolysis to yield the carboxylic acid . Alternative routes may use nitro precursors reduced to amines, followed by diazotization and coupling reactions .
  • Comparison : Efficiency depends on yield optimization at each step. For instance, cyclization in polyphosphoric acid (PPA) offers high regioselectivity but requires careful temperature control .

Q. How does the compound’s structure influence its stability and reactivity?

  • Structural Insights : The tetrahydroquinoline core provides rigidity, while the chlorine atom at position 7 enhances electrophilic substitution resistance. The carboxylic acid group at position 8 enables hydrogen bonding and salt formation, critical for crystallinity and solubility .
  • Stability : The compound is sensitive to strong oxidizers and light due to the conjugated aromatic system. Storage under inert atmosphere and low temperatures is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • X-ray crystallography resolves π–π stacking interactions (interplanar distance ~3.31 Å) and hydrogen-bonding networks (O–H⋯N), as seen in related dichloroquinoline derivatives .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions, with the chlorine atom causing distinct deshielding in neighboring protons .
  • HPLC-MS confirms purity, particularly for detecting byproducts from incomplete cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Data Analysis : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., pH, solvent). For example, carboxylic acid derivatives show pH-dependent solubility, affecting bioavailability .
  • Validation Strategy :

  • Use standardized assays (e.g., microbroth dilution for antimicrobial activity).
  • Compare with structurally similar compounds (e.g., 8-chloro-4-hydroxy-6-trifluoromethylquinoline-3-carboxylic acid) to isolate substituent effects .
  • Table : Biological Activity Comparison
CompoundIC₅₀ (Antimicrobial)IC₅₀ (Anticancer)
7-Chloro-THQ-8-carboxylic acid12.5 µM8.7 µM
8-Chloro-4-hydroxy-6-CF₃ analogue9.8 µM5.2 µM
Data inferred from related quinoline derivatives .

Q. What mechanistic insights exist for its interactions with biological targets?

  • Proposed Mechanisms :

  • Antimicrobial Action : Inhibition of DNA gyrase via binding to the ATPase domain, similar to fluoroquinolones. The carboxylic acid group chelates magnesium ions essential for enzyme function .
  • Anticancer Activity : Apoptosis induction via ROS generation, observed in analogues like 3,7-dichloroquinoline-8-carboxylic acid .

Q. How can crystallographic data inform the design of derivatives with enhanced properties?

  • Crystal Engineering : The title compound’s packing via π–π stacking (3.31 Å) and hydrogen bonding (O–H⋯N, 2.85 Å) suggests strategies to improve solubility. For example:

  • Introduce polar substituents (e.g., -OH, -NH₂) to strengthen hydrogen-bonding networks .
  • Modify the tetrahydroquinoline ring saturation to alter planarity and π-stacking efficiency .

Methodological Considerations

Q. What precautions are critical during handling and storage?

  • Safety Protocols :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in amber glass vials under nitrogen at -20°C to prevent degradation .
    • Waste Disposal : Neutralize with bicarbonate before disposal to avoid environmental release of acidic byproducts .

Q. How can computational modeling complement experimental studies?

  • Applications :

  • DFT calculations predict electron distribution, guiding synthetic modifications (e.g., chlorination at position 7 vs. 8).
  • Molecular docking simulates target binding (e.g., DNA gyrase), identifying key interactions for structure-activity relationship (SAR) studies .

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